

Revolutionizing Gene Editing: SCR7-Mediated Enhancement of Homology-Directed Repair

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Compound of Interest

Compound Name: SCR7

Cat. No.: B612088

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Application Note & Protocol

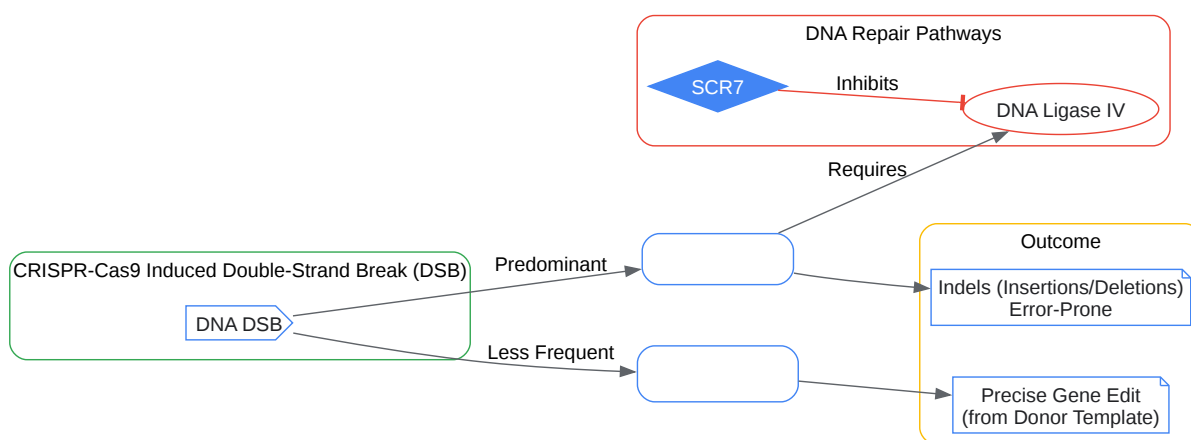
Unleashing the Potential of Precision Gene Editing with SCR7, a DNA Ligase IV Inhibitor

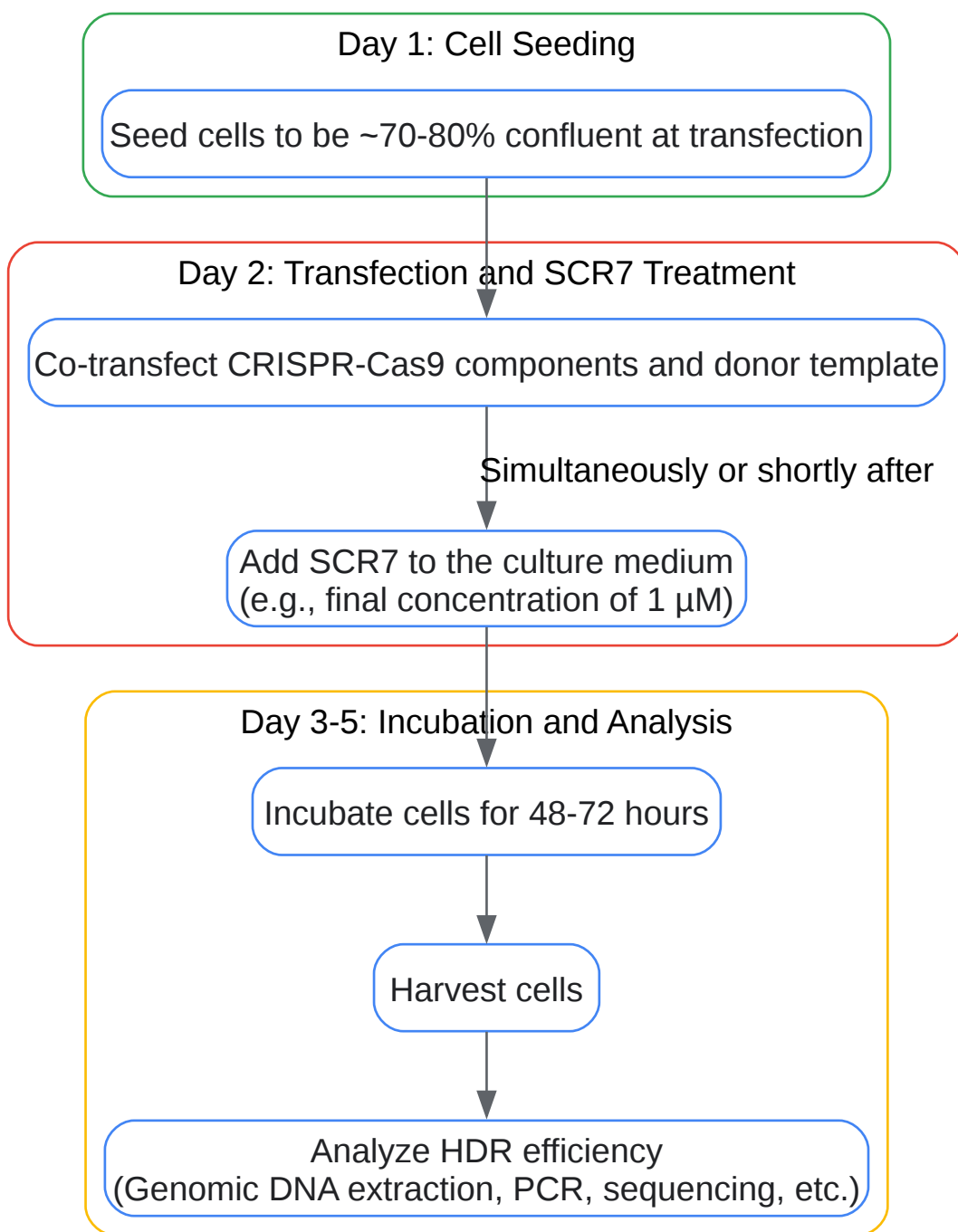
Researchers in the fields of molecular biology, drug discovery, and therapeutic development are constantly seeking methods to improve the efficiency of precise gene editing. Homology-Directed Repair (HDR) is a high-fidelity DNA repair pathway essential for accurate gene modifications using technologies like CRISPR-Cas9. However, its efficiency is often limited by the competing, error-prone Non-Homologous End Joining (NHEJ) pathway. A key strategy to boost HDR rates is the inhibition of crucial NHEJ factors. **SCR7**, a small molecule inhibitor of DNA Ligase IV, has emerged as a valuable tool to transiently suppress NHEJ and thereby significantly increase the frequency of desired HDR-mediated gene editing events.

This document provides detailed application notes and protocols for utilizing **SCR7** to enhance HDR rates in various experimental settings.

Mechanism of Action: Tipping the Balance in Favor of Precision

SCR7 functions by specifically inhibiting DNA Ligase IV, a critical enzyme that catalyzes the final ligation step in the NHEJ pathway.^{[1][2][3][4]} By blocking this key component of NHEJ, the cellular DNA repair machinery is preferentially shifted towards the HDR pathway when a donor template is provided alongside a site-specific nuclease like Cas9. This targeted inhibition creates a window of opportunity for the cell to utilize the provided template for precise repair of the DNA double-strand break (DSB), leading to a higher frequency of successful gene insertions, deletions, or modifications.





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